molecular formula C10H5F3O5S B132765 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate CAS No. 108530-10-5

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

Cat. No. B132765
CAS RN: 108530-10-5
M. Wt: 294.21 g/mol
InChI Key: RHZZAJVDTLUWRD-UHFFFAOYSA-N
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Description

“2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” is a chemical compound with the molecular formula C10H5F3O5S . It is also known as Trifluoromethanesulfonic Acid 2-Oxo-2H-chromen-7-yl Ester, 7-Coumaryl Trifluoromethanesulfonate, and 7-Coumaryl Triflate .


Synthesis Analysis

The synthesis of this compound involves various spectroscopic techniques such as HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR, DEPT-135, HSQC 2D C–H correlation, HMBC 2D C–H correlation, COSY 2D H–H correlation, and NOESY 2D H–H correlation . Another synthesis method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving “2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” can be analyzed using various spectroscopic techniques . The reaction mixture was filtered to give 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .


Physical And Chemical Properties Analysis

“2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” is a solid at 20°C . It has a melting point of 81.0 to 85.0°C .

Scientific Research Applications

Fluorescence Labeling

Abstract: Coumaryl triflate serves as an ideal substrate for fluorescence labeling due to its ability to undergo a wide range of substitution reactions, either under Pd-catalyzed conditions or via direct nucleophilic substitutions. This property makes it particularly useful for functionalized compounds, such as amino acids.

Fluorescence labeling plays a crucial role in life sciences, enabling the investigation of cellular processes and three-dimensional imaging of tissues and living cells. Coumarins, including those with electron-donating groups at the 7-position, exhibit excellent fluorescence quantum yields. Coumaryl triflate, as a building block, allows the introduction of 7-dialkyl-amino-substituted fluorescence labels into functionalized amino acids and peptides. These labels can be incorporated via azide-alkyne click chemistry or Pd-catalyzed allylic alkylation, enhancing their utility in biological studies .

Synthesis of Coumarin Derivatives

Abstract: Coumaryl triflate serves as a versatile building block for the modification of coumarins, enabling the synthesis of various derivatives.

Enlarging the π-system by introducing additional phenyl rings results in bathochromic shifts of absorption and emission maxima. For instance, aryl-substituted derivatives obtained via Suzuki coupling exhibit absorption maxima around 375 nm and emission maxima in the range of 454–464 nm. These compounds find applications in fluorescent neurosensors and other related fields .

Other Substitution Reactions

Abstract: Coumaryl triflate can be subjected to a wide range of modifications beyond fluorescence labeling and coumarin synthesis.

For example:

These versatile reactions expand the compound’s applicability in organic synthesis and medicinal chemistry .

Other Potential Applications

While the above fields represent the primary applications, Coumaryl triflate’s versatility suggests potential use in other areas. Researchers continue to explore its properties and discover novel applications.

Safety And Hazards

“2-oxo-2H-chromen-7-yl trifluoromethanesulfonate” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264), wear protective gloves/eye protection/face protection (P280), and wash with plenty of water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

(2-oxochromen-7-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O5S/c11-10(12,13)19(15,16)18-7-3-1-6-2-4-9(14)17-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZZAJVDTLUWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547180
Record name 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2H-chromen-7-yl trifluoromethanesulfonate

CAS RN

108530-10-5
Record name 2-Oxo-2H-1-benzopyran-7-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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